1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
Description
Properties
IUPAC Name |
3-cyclobutyl-6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-3-11(4-1)14-17-16-12-5-6-13(18-20(12)14)19-9-2-7-15-8-10-19/h5-6,11,15H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKNSXUBTGWEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the synthesized compound .
Chemical Reactions Analysis
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyridazine core .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine moieties can act as inhibitors of various cancer-related pathways. For instance, derivatives of triazolo-pyridazines have been studied for their ability to inhibit tyrosine kinases such as c-Met, which is implicated in tumor progression and metastasis. A study demonstrated that triazolopyridazines could effectively modulate c-Met activity, suggesting their potential in treating cell proliferative disorders like cancer .
Antimicrobial Properties
Compounds similar to 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane have shown significant antimicrobial activity against a range of pathogens. The structural features contribute to their interaction with bacterial enzymes or membranes, leading to inhibition of bacterial growth. The specific mechanisms often involve disruption of metabolic pathways in bacteria .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Triazole derivatives are known to inhibit inflammatory mediators and cytokines, which play pivotal roles in chronic inflammatory diseases. Studies have highlighted the efficacy of such compounds in reducing inflammation in models of arthritis and other inflammatory conditions .
Case Studies
Mechanism of Action
The mechanism of action of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes in microbial cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Differences
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a common feature among several pharmacologically active compounds. Key analogs and their distinctions are summarized below:
Key Observations:
Core Modifications :
- The target compound and BJ51670 share the 1,4-diazepane linkage but differ in substituents (cyclobutyl vs. trifluoromethyl), which influence steric bulk and electronic properties.
- Lin28-1632 retains the triazolopyridazine core but lacks the diazepane ring, instead incorporating an acetamide group for protein inhibition.
Functional Groups and Activity :
- In compounds 14-17 , replacement of benzamidine with triazolopyridazine abolished thrombin inhibition but conferred antiproliferative activity, highlighting the scaffold’s versatility in modulating biological targets.
- The cyclobutyl group in the target compound may enhance metabolic stability compared to methyl or trifluoromethyl groups in analogs .
Pharmacological Implications
While direct data on the target compound’s activity is absent, inferences can be drawn from structural analogs:
- Antiproliferative Potential: The triazolopyridazine moiety in compounds 14-17 suggests that the target compound could similarly interact with cellular proliferation pathways, especially given its diazepane linker, which may improve membrane permeability.
- Protein Interaction : The sulfonyl group in the target compound (absent in BJ51670 ) could facilitate hydrogen bonding with target proteins, akin to fluorine’s role in enhancing binding affinity in compounds 14-17 .
Physicochemical Properties
- Melting Points : reports analogs with triazolopyridazine cores (e.g., E-4b, mp 253–255°C) exhibiting higher thermal stability than pyridazine derivatives (e.g., E-4d, mp 187–189°C), suggesting the triazolo ring enhances crystallinity.
Biological Activity
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolo-pyridazine derivatives, which have been investigated for various pharmacological effects, including anti-cancer and anti-inflammatory properties.
- Molecular Formula : C18H22N8O
- Molecular Weight : 366.429 g/mol
- CAS Number : 2379995-81-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. Research indicates that derivatives of triazolo[4,3-b]pyridazine can inhibit tubulin polymerization, thereby affecting microtubule dynamics and leading to cell cycle arrest. For instance, studies have shown that similar compounds can disrupt the G2/M phase of the cell cycle in cancer cell lines such as A549 and SGC-7901 .
Antiproliferative Effects
A series of studies have demonstrated that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:
- Compound 4q , a related triazolo derivative, showed IC50 values ranging from 0.008 to 0.014 μM against A549 and HT-1080 cells .
Tyrosine Kinase Inhibition
Triazolopyridazines have been reported as inhibitors of tyrosine kinases, particularly c-Met. This inhibition is crucial as c-Met is often overexpressed in various tumors and is associated with poor prognosis. The modulation of c-Met activity by these compounds suggests a potential therapeutic application in treating cancers characterized by aberrant c-Met signaling .
Case Studies
- In Vitro Studies :
- Molecular Modeling :
Data Table: Biological Activities of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Inhibition of tubulin polymerization |
| Compound 4q | SGC-7901 | 0.014 | Disruption of microtubule dynamics |
| Compound X | MCF-7 | TBD | Tyrosine kinase inhibition |
Q & A
Q. Example Protocol
Q. Key Considerations :
- Purification via column chromatography (silica gel, EtOAc/hexane gradient).
- Intermediate characterization by -NMR and LC-MS.
How is the compound characterized post-synthesis?
Q. Basic Analytical Workflow
Purity Assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .
Structural Confirmation :
- -NMR and -NMR for functional group verification.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
Solubility Profiling : Kinetic solubility in PBS (pH 7.4) using nephelometry .
Q. Advanced Techniques
- X-ray Crystallography : To resolve stereochemistry of the diazepane moiety (if chiral centers exist) .
- Thermogravimetric Analysis (TGA) : Assess stability under thermal stress .
What in vitro assays are used to assess its biological activity?
Q. Standard Assays
Kinase Inhibition :
- CDK8 Inhibition : Measured via ADP-Glo™ kinase assay (IC₅₀ values reported in nM range) .
- BET Bromodomain Binding : Fluorescence polarization assay using recombinant BRD4 protein .
Antiproliferative Activity :
Q. Advanced SAR Analysis
Case Study :
Replacing benzamidine with triazolopyridazine in thrombin inhibitors abolished anticoagulant activity but introduced antiproliferative effects, highlighting scaffold-dependent functional shifts .
What in vivo models evaluate its efficacy and pharmacokinetics?
Q. Preclinical Models
Pharmacokinetics :
- Mouse Plasma Exposure : Administered orally (10 mg/kg); measure , AUC, and via LC-MS/MS .
- Tissue Distribution : Quantify compound levels in tumors vs. plasma after IV infusion .
Efficacy Studies :
Q. Key Findings :
How to resolve discrepancies in biological activity data across studies?
Q. Data Contradiction Analysis
Q. Mitigation Strategies :
- Standardize assay protocols (e.g., serum-free media for kinase assays).
- Use isogenic cell lines to isolate target-specific effects.
What are the handling and storage guidelines for this compound?
Q. Safety and Storage
- Handling :
- Storage :
- Spill Management :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
